molecular formula C9H19NO2 B1581156 tert-Butyl L-valinate CAS No. 13211-31-9

tert-Butyl L-valinate

Cat. No. B1581156
CAS RN: 13211-31-9
M. Wt: 173.25 g/mol
InChI Key: RJBVJBGFJIHJSZ-ZETCQYMHSA-N
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Description

Tert-Butyl L-valinate is a protected form of L-Valine . L-Valine is an essential amino acid that is used as an ingredient in cosmetic formulations, pharmaceuticals, and animal feed products . L-valine is also important for growth and ammonia detoxification in humans .


Synthesis Analysis

Traditional synthesis processes for n-butyl levulinate are confronted with various problems such as high cost of raw materials, difficulty in separating products, etc . A novel process for the preparation of Butyl Levulinate from Cellulose has been proposed . The process is composed of five main unit operations including fed-batch hydrolysis, decolorization, extraction, esterification, and purification .


Molecular Structure Analysis

The molecular formula of tert-Butyl L-valinate is C9H19NO2 . The average mass is 173.253 Da and the monoisotopic mass is 173.141586 Da .


Chemical Reactions Analysis

As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than the other isomers of butanol . tert-Butyl alcohol is deprotonated with a strong base to give the alkoxide .


Physical And Chemical Properties Analysis

The density of tert-Butyl L-valinate is 0.9±0.1 g/cm3 . The boiling point is 201.7±13.0 °C at 760 mmHg .

Scientific Research Applications

Polymer Synthesis

Tert-Butyl L-valinate has been explored as an initiator in polymer synthesis. A study by Venkataraman and Wooley (2006) demonstrated the use of a L-valine-derived α-haloamide for initiating the atom transfer radical polymerization of tert-butyl acrylate. This method facilitated the synthesis of well-controlled poly(tert-butyl acrylate) and poly(tert-butyl acrylate)-b-polystyrene with specific molecular weights and polydispersity indices (Venkataraman & Wooley, 2006).

Organocatalysis in Aldol Reactions

The compound has been evaluated as an organocatalyst in aldol reactions. Vagkidis, Brown, and Clarke (2019) assessed tert-butyl L-proline imidate, alongside l-valine and l-proline nitriles, for their efficiency in catalyzing aldol reactions. They found that tert-butyl L-proline imidate was highly efficient in terms of conversion and enantioselectivity (Vagkidis, Brown, & Clarke, 2019).

Enantioselective Transfer Hydrogenation

Martin and List (2006) described the use of a salt made from tert-butyl valinate in the highly enantioselective conjugate transfer hydrogenation of alpha, beta-unsaturated ketones. This illustrates another application of tert-butyl L-valinate derivatives in asymmetric synthesis (Martin & List, 2006).

Chiral Recognition in Chromatography

Tert-Butyl L-valinate derivatives have been utilized in chromatographic techniques for enantioselective recognition. Dobashi and Hara (1983, 1985) conducted studies showing the use of chiral N-acetyl-L-valine-tert.-butylamide for the optical resolution of D- and L-amino acid derivatives in liquid chromatography (Dobashi & Hara, 1983), (Dobashi & Hara, 1985).

Bioactive Compound Synthesis

Research by Harunari, Komaki, and Igarashi (2017) on butyrolactol A, an antifungal polyketide, highlighted the role of tert-butyl valinate in the biosynthesis of bioactive compounds. They found that the tert-butyl group in butyrolactol A is derived from valine, indicating a biosynthetic application (Harunari, Komaki, & Igarashi, 2017).

Safety And Hazards

Tert-Butyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . It may also cause drowsiness or dizziness .

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBVJBGFJIHJSZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927543
Record name tert-Butyl valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl L-valinate

CAS RN

13211-31-9
Record name L-Valine, 1,1-dimethylethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=13211-31-9
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Record name tert-Butyl L-valinate
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Record name tert-Butyl valinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl L-valinate
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Synthesis routes and methods

Procedure details

To a stirred solution of DL-valine (25 g, 0.213 mol) in tert-butyl acetate (250 mL) at 00° C., was added HClO4 (64.2 g, 0.320 mol) portionwise. The reaction mixture was stirred for 36 h at RT. It was diluted with water and extracted in ethyl acetate (500 mL). The organic layer was washed with a 10% sodium bicarbonate solution (2×150 mL), dried over Na2SO4 and concentrated, affording of the title compound as brown liquid. 1H NMR (DMSO-d6, 400 MHz) δ 7.31 (brs, 2H), 3.62 (d, J=4.4 Hz, 1H), 1.98 (d, J=1.7 Hz, 1H), 1.44 (s, 9H), 0.95 (m, 6H).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
64.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Altiti, M He, S VanPatten, KF Cheng, U Ahmed… - Nature …, 2022 - nature.com
… Without purification, reactive acyl chloride 17 successfully coupled with tert butyl L-valinate, and the azadipeptide 18 was furnished in 88.5-93.7% yield (Table 1, entry 1, Supplementary …
Number of citations: 2 www.nature.com
GK Rathod, R Jain - The Journal of Organic Chemistry, 2022 - ACS Publications
… The desired product was prepared from tert-butyl l-valinate (1 equiv, 0.2 mmol, 35 mg) and 4-iodoanisole (3 equiv, 0.6 mmol, 140 mg). After flash column chromatography (petroleum …
Number of citations: 9 pubs.acs.org
P Wang, PA Wadsworth, NM Dvorak… - Journal of medicinal …, 2020 - ACS Publications
The voltage-gated Na + (Na v ) channel is the molecular determinant of excitability. Disruption of protein–protein interactions (PPIs) between Na v 1.6 and fibroblast growth factor 14 (…
Number of citations: 9 pubs.acs.org

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